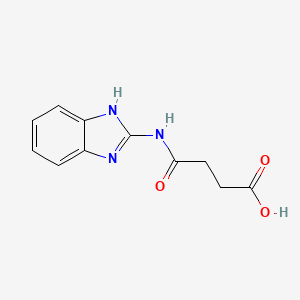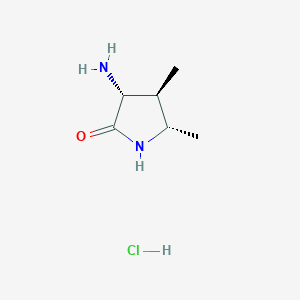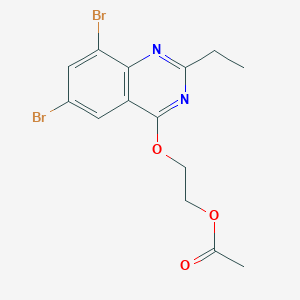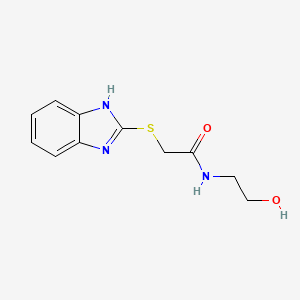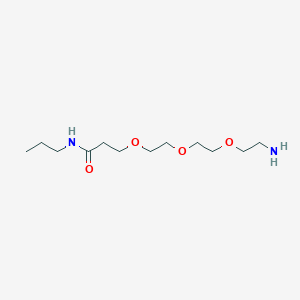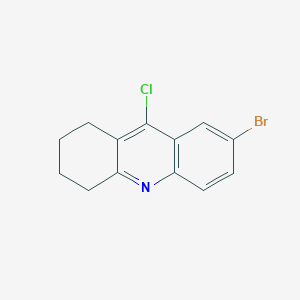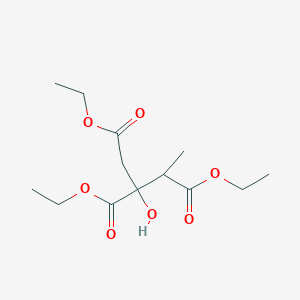
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylic acids It is a derivative of 3-hydroxybutane-1,2,3-tricarboxylic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-hydroxybutane-1,2,3-tricarboxylate typically involves the esterification of 3-hydroxybutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-hydroxybutane-1,2,3-tricarboxylic acid+3 ethanol→Triethyl 2-hydroxybutane-1,2,3-tricarboxylate+3 water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of a strong acid catalyst, such as sulfuric acid, is common to drive the esterification process to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-oxo-3-hydroxybutane-1,2,3-tricarboxylate.
Reduction: Triethyl 2-hydroxybutane-1,2,3-triol.
Substitution: Corresponding amides or thioesters.
Applications De Recherche Scientifique
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Triethyl 2-hydroxybutane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to other metabolites, influencing metabolic pathways. Its ester groups can undergo hydrolysis to release the active tricarboxylic acid, which can then participate in biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Uniqueness
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate is unique due to its ethyl ester groups, which impart different chemical properties compared to its non-esterified counterparts
Propriétés
Formule moléculaire |
C13H22O7 |
|---|---|
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
triethyl 2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C13H22O7/c1-5-18-10(14)8-13(17,12(16)20-7-3)9(4)11(15)19-6-2/h9,17H,5-8H2,1-4H3 |
Clé InChI |
CVANUCQFCMTYLN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(C)C(=O)OCC)(C(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


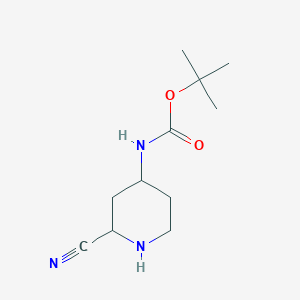

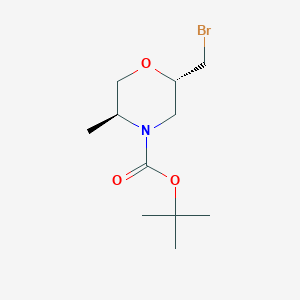
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
